molecular formula C16H12Cl2N4O2 B2612717 1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060331-22-7

1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2612717
CAS No.: 1060331-22-7
M. Wt: 363.2
InChI Key: LMVPFTGQZKUUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C16H12Cl2N4O2 and its molecular weight is 363.2. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to "1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea" are often involved in the synthesis of heterocyclic compounds. For instance, reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives have shown the formation of N,N′-disubstituted ureas, which can be further cyclized to produce imidazolyl-pyrimidinones. These compounds are important in various chemical syntheses due to their potential biological activities (Altural & Kollenz, 1990).

Supramolecular Chemistry

In supramolecular chemistry, certain ureidopyrimidinone derivatives have been observed to dimerize via hydrogen bonding, exhibiting high dimerization constants in solution. This property makes them useful as building blocks in supramolecular assemblies, which can have applications in materials science and nanotechnology (Beijer et al., 1998).

Herbicidal Activity

Substituted phenyltetrahydropyrimidinones, which are structurally related to the compound , have been studied for their herbicidal activity, specifically their ability to induce chlorosis by inhibiting carotenoid biosynthesis. Such compounds could be pivotal in developing new herbicides with specific mechanisms of action (Babczinski et al., 1995).

Antimicrobial and Anticancer Research

Derivatives of similar compounds have been explored for their antimicrobial and anticancer activities. For example, N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have shown significant activity against certain cancer cell lines and bacterial strains, suggesting potential applications in developing new therapeutic agents (El-Sawy et al., 2013).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c1-9-14(15(23)22-7-3-2-4-13(22)19-9)21-16(24)20-12-8-10(17)5-6-11(12)18/h2-8H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVPFTGQZKUUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.